Isopiperazinonafil
Description
Isopiperazinonafil is a synthetic analog of sildenafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction. First identified in 2012 as an adulterant in herbal dietary supplements, this compound is structurally characterized by the replacement of sildenafil’s piperazine ring with a piperazinone moiety and its sulfonyl group with a hydroxyethyl structure . These modifications allow it to evade standard regulatory screenings while retaining PDE-5 inhibitory activity, posing significant health risks due to undeclared pharmacological effects in over-the-counter products.
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-2-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-19(17)35-7-3)14-20(32)31-12-11-30(6-2)21(33)15-31/h9-10,13,20,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWZLBOGOJABIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)CC(N4CCN(C(=O)C4)CC)O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335201-06-3 | |
| Record name | Isopiperazinonafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335201063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
The synthesis of isopiperazinonafil involves several steps, typically starting with the functionalization of the piperazine ring. One common method involves the reaction of piperazine with ethyl 2-bromoacetate to form an intermediate, which is then further reacted with various reagents to introduce the desired functional groups . Industrial production methods often employ solution-based synthesis, mechanosynthesis, and solid-state melt reactions to achieve high yields and purity .
Chemical Reactions Analysis
Isopiperazinonafil undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.
Scientific Research Applications
Isopiperazinonafil has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential use in treating various medical conditions, such as erectile dysfunction and pulmonary arterial hypertension.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of isopiperazinonafil involves the inhibition of phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues .
Comparison with Similar Compounds
Structural Comparison with Sildenafil and Analogs
Isopiperazinonafil belongs to a class of clandestine PDE-5 inhibitor analogs designed to mimic approved drugs like sildenafil, vardenafil, and tadalafil. Key structural differences are summarized below:
Key Findings :
- The hydroxyethyl group replaces the sulfonyl moiety, diminishing hydrogen-bonding capacity, which may reduce PDE-5 binding affinity but enhance evasion of chromatographic detection .
Pharmacological and Health Risk Comparisons
This compound and its analogs share PDE-5 inhibitory effects but differ in safety profiles due to structural variations:
Health Risks :
- This compound’s lack of clinical testing raises concerns about unanticipated drug interactions and cardiovascular risks, especially in patients with comorbid conditions .
- Analogues like Thiosildenafil introduce sulfur atoms, which may generate reactive metabolites linked to organ toxicity .
Analytical Detection Methods
Advanced techniques are required to distinguish this compound from similar compounds due to structural mimicry:
Challenges :
- Structural similarities necessitate complementary methods (e.g., HMBC and NOESY NMR experiments) to resolve regioisomers like this compound and Piperazinonafil .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
